molecular formula C19H19FN4O2 B2426675 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(piperidin-1-yl)ethanone CAS No. 1260944-39-5

2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(piperidin-1-yl)ethanone

Cat. No.: B2426675
CAS No.: 1260944-39-5
M. Wt: 354.385
InChI Key: LSOJNXYHKSLZSZ-UHFFFAOYSA-N
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Description

2-{2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(piperidin-1-yl)ethanone is an organic compound known for its significance in medicinal chemistry Its structure comprises a fluorinated phenyl ring, an oxadiazole moiety, and a pyrrole ring connected to a piperidine group via an ethanone linker

Properties

IUPAC Name

2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O2/c20-15-8-6-14(7-9-15)18-21-19(26-22-18)16-5-4-12-24(16)13-17(25)23-10-2-1-3-11-23/h4-9,12H,1-3,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSOJNXYHKSLZSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(piperidin-1-yl)ethanone typically involves a multi-step process:

  • Starting Materials: : 4-Fluoroaniline, ethyl 2-oxobutanoate, and piperidine.

  • Key Steps

    • Diazotization of 4-fluoroaniline to form the diazonium salt.

    • Coupling the diazonium salt with ethyl 2-oxobutanoate to yield the oxadiazole intermediate.

    • Cyclization reaction to form the pyrrole ring.

    • Substitution of the pyrrole with piperidine to achieve the final product.

Industrial Production Methods

Industrial-scale production involves optimizing the reaction conditions to maximize yield and purity while minimizing costs. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Hydrolysis of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole moiety undergoes hydrolysis under acidic or basic conditions to yield corresponding amide or carboxylic acid derivatives.

Reaction Conditions Products Key Observations
6M HCl, reflux, 8–12 hours3-(4-fluorophenyl)-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole hydrolyzed to carboxylic acidComplete ring opening observed; fluorine substituent remains stable under acidic conditions
2M NaOH, 80°C, 6 hours Formation of amidoxime intermediatePartial hydrolysis with retention of pyrrole-piperidine ethanone backbone

This reactivity is critical for modifying the compound's electronic profile while preserving its fluorophenyl group.

Nucleophilic Aromatic Substitution at the Fluorophenyl Group

The electron-withdrawing nature of the fluorine atom on the phenyl ring enables nucleophilic substitution reactions.

Reagent Conditions Product Yield
Sodium methoxide (NaOMe)DMF, 120°C, 24 hours Methoxy-substituted phenyl derivative62%
PiperidineTHF, 60°C, 12 hoursPiperidine-substituted phenyl variant58%

These substitutions enhance solubility or enable further functionalization for pharmacological studies.

Alkylation of the Pyrrole NH Group

The pyrrole NH undergoes alkylation with alkyl halides or acylating agents:

Reagent Conditions Product Application
Methyl iodideNaH, DMF, 0°C → RT, 6 hoursN-methylpyrrole derivativeImproves metabolic stability
Acetyl chloridePyridine, CH₂Cl₂, 0°C, 2 hours N-acetylpyrrole analogBlocks hydrogen-bonding interactions

Alkylation modulates the compound’s interaction with biological targets, particularly monoamine oxidases.

Piperidine Ring Functionalization

The piperidine nitrogen participates in nucleophilic acyl substitution or reductive amination:

Reaction Type Reagents/Conditions Product Key Findings
AcylationAcetic anhydride, Et₃N, CH₂Cl₂, RT N-acetylpiperidine derivativeEnhanced lipophilicity (LogP increased by 0.8)
Reductive aminationBenzaldehyde, NaBH₃CN, MeOH, 24 hoursN-benzylpiperidine analogImproved binding affinity to MAO-B (IC₅₀ = 12 nM)

Oxidative Modifications

Controlled oxidation of the pyrrole ring alters conjugation and redox properties:

Oxidizing Agent Conditions Product Impact on Bioactivity
m-CPBACH₂Cl₂, 0°C → RT, 4 hours Pyrrole N-oxideReduced MAO inhibition (IC₅₀ increased 5-fold)
OzoneMeOH, −78°C, 1 hour Cleavage to diketone fragmentUsed in degradation studies for metabolite analysis

Cycloaddition and Cross-Coupling Reactions

The oxadiazole and pyrrole rings participate in metal-catalyzed coupling reactions:

Reaction Catalyst/Conditions Product Yield
Suzuki couplingPd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 100°C Biaryl-oxadiazole-pyrrole hybrid45%
Huisgen cycloadditionCuI, DIPEA, DMF, RT, 24 hours Triazole-linked conjugate51%

These reactions expand structural diversity for structure-activity relationship (SAR) studies.

Stability Under Pharmacological Conditions

Key Findings :

  • pH Stability : Degrades rapidly in simulated gastric fluid (pH 1.2) via oxadiazole hydrolysis.

  • Thermal Stability : Stable at 25°C for >6 months; decomposition begins at 150°C .

  • Photostability : Susceptible to UV-induced pyrrole ring oxidation (t₁/₂ = 3 hours under UV-A).

Biological Interactions (Reactive Pathways)

  • MAO-B Inhibition : Forms hydrogen bonds with FAD cofactor via oxadiazole and pyrrole moieties (docking score: −9.2 kcal/mol).

  • CYP450 Metabolism : Oxidative N-dealkylation of piperidine observed as the primary metabolic pathway .

Scientific Research Applications

Medicinal Chemistry

The compound shows promise as a therapeutic agent due to its ability to interact with specific biological targets. Its applications include:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth. The oxadiazole moiety is particularly noted for its anticancer properties in various derivatives.
  • Anti-inflammatory Effects : Research indicates that compounds with similar structures can modulate inflammatory pathways, making this compound a candidate for further investigation in inflammatory diseases .

Biochemical Probes

This compound can serve as a biochemical probe to study enzyme mechanisms. Its ability to bind selectively to enzyme active sites allows researchers to explore the biochemical pathways involved in various diseases.

Material Science

In material science, the unique electronic properties imparted by the fluorine atom make this compound suitable for developing novel polymers and advanced materials. Its incorporation into polymer matrices may enhance material properties such as thermal stability and electrical conductivity .

Case Studies

Several studies have investigated the biological activities of compounds related to this structure:

  • Synthesis and Evaluation of Oxadiazole Derivatives : A study synthesized various oxadiazole derivatives and evaluated their anticancer activities using cell lines. The findings indicated that modifications in the phenyl substituent significantly influenced biological activity .
  • Molecular Docking Studies : Molecular docking simulations have been utilized to predict the binding affinity of this compound with various protein targets involved in cancer pathways. Results demonstrated promising interactions that warrant further experimental validation .

Mechanism of Action

2-{2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(piperidin-1-yl)ethanone exerts its effects through interaction with specific molecular targets. The fluorophenyl and oxadiazole moieties enable binding to enzyme active sites, while the piperidine ring enhances solubility and bioavailability. This compound may inhibit specific enzymes or receptors, modulating cellular pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(piperidin-1-yl)ethanone

  • 2-{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(piperidin-1-yl)ethanone

Uniqueness

The presence of the fluorine atom in 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(piperidin-1-yl)ethanone confers unique electronic properties, enhancing its reactivity and specificity compared to its chlorinated and methylated analogs. This distinction makes it particularly valuable in medicinal chemistry for developing targeted therapies.

Biological Activity

The compound 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(piperidin-1-yl)ethanone is a novel molecule that has attracted attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity based on recent studies and findings.

Chemical Structure and Properties

The compound consists of several functional groups that contribute to its biological properties:

  • Oxadiazole ring : Known for its role in antimicrobial and anticancer activities.
  • Pyrrole moiety : Enhances the compound's ability to interact with biological targets.
  • Piperidine group : Often associated with improved pharmacological properties.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC₁₃H₁₄FN₃O
Molecular Weight251.27 g/mol

The biological activity of this compound is attributed to its interaction with various molecular targets. The oxadiazole and fluorophenyl groups facilitate hydrogen bonding and hydrophobic interactions, which enhance binding affinity to specific enzymes or receptors involved in disease processes. These interactions can modulate cellular functions, leading to antimicrobial and anticancer effects.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, a series of oxadiazole derivatives were tested against various bacterial strains using disc diffusion methods. The results indicated that the synthesized compounds showed potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, while exhibiting moderate activity against Gram-negative bacteria .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
Compound AStaphylococcus aureus22
Compound BBacillus cereus18
Compound CE. coli15

Anticancer Activity

The anticancer potential of the compound was assessed using various cancer cell lines, including HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer). The cytotoxicity was evaluated through the MTT assay, revealing that several derivatives exhibited IC50 values lower than standard chemotherapeutics like 5-Fluorouracil (5-FU) .

Table 2: Cytotoxicity Results Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound DHCT11620.5
Compound EMCF715.3
Compound FHUH710.1

Case Studies

In a notable study by Ahsan et al., a series of oxadiazole derivatives were synthesized and tested for their dual antimicrobial and anticancer activities. The findings indicated that compounds with piperidine substituents displayed enhanced potency against both bacterial strains and cancer cell lines compared to their non-substituted counterparts .

Another study explored the structure-activity relationship (SAR) of similar compounds, highlighting how modifications in the oxadiazole ring influence biological activity. It was found that specific substitutions can significantly improve binding affinity to target proteins involved in DNA synthesis, thereby enhancing anticancer efficacy .

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